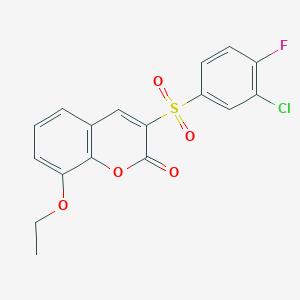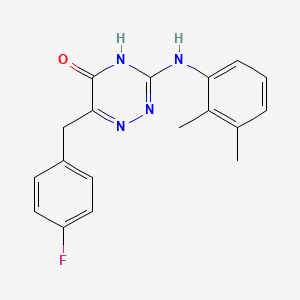![molecular formula C17H14ClN5OS B2588875 6-(4-Prop-2-enoxyphenyl)-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole;hydrochloride CAS No. 2416237-40-4](/img/structure/B2588875.png)
6-(4-Prop-2-enoxyphenyl)-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(4-Prop-2-enoxyphenyl)-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole;hydrochloride is a useful research compound. Its molecular formula is C17H14ClN5OS and its molecular weight is 371.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds, such as 1,3,4-thiadiazole derivatives, have shown potent activities against various targets like c-met kinase and have been evaluated for their anticonvulsant activity against MES-induced seizures .
Mode of Action
Similar compounds have shown to interact with their targets resulting in inhibition of cell growth and anticonvulsant activity .
Biochemical Pathways
Similar compounds have shown to affect various pathways leading to inhibition of cell growth and anticonvulsant activity .
Pharmacokinetics
Similar compounds have been evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities .
Result of Action
Similar compounds have shown to inhibit cell growth and have anticonvulsant activity .
Action Environment
Similar compounds have shown to have potent activities in various environments .
Biochemical Analysis
Biochemical Properties
The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole moiety in 6-(4-Prop-2-enoxyphenyl)-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole;hydrochloride is known to interact with various enzymes and proteins. For instance, it has been reported to inhibit the activity of Mtb shikimate dehydrogenase, an essential protein for the biosynthesis of the chorismate end product . This interaction suggests that the compound could potentially be used in the development of new-generation anti-TB agents .
Cellular Effects
In terms of cellular effects, 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivatives have been found to exhibit cytotoxic activities against certain cancer cells . For example, certain derivatives have shown to induce apoptosis in MDA-MB-231 cells, a type of breast cancer cell . This suggests that this compound may also have similar effects on cellular processes.
Molecular Mechanism
Based on the known activities of similar compounds, it is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
6-(4-prop-2-enoxyphenyl)-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5OS.ClH/c1-2-10-23-14-7-5-12(6-8-14)16-21-22-15(19-20-17(22)24-16)13-4-3-9-18-11-13;/h2-9,11H,1,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVZYFYZCRPYNLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=CN=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[1-Methyl-5-(trifluoromethyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2588792.png)
![[2-(1-Amino-3-phenylpropan-2-yl)piperidin-1-yl]-(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methanone;hydrochloride](/img/structure/B2588793.png)
![tert-butyl N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]carbamate](/img/structure/B2588795.png)
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide](/img/structure/B2588796.png)
![4-[(E)-3-(2-thienyl)-2-propenoyl]phenyl pivalate](/img/structure/B2588798.png)

![3-(2,3-Dichlorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2588802.png)
![[1-(4-Hydrazinylbenzoyl)pyrrolidin-2-yl]methanol hydrochloride](/img/structure/B2588803.png)
![[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanamine](/img/structure/B2588806.png)
![Ethyl 2-[2,6-difluoro-4-(hydroxymethyl)phenoxy]propanoate](/img/structure/B2588807.png)

![N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-5-methyl-1,3-oxazole-4-carboxamide](/img/structure/B2588812.png)
![1-[(2-chlorophenyl)methyl]-3-(4-fluorobenzenesulfonyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one](/img/structure/B2588813.png)

